molecular formula C4H5BrN2 B1277736 2-Bromo-4-methyl-1H-imidazole CAS No. 23328-88-3

2-Bromo-4-methyl-1H-imidazole

Cat. No. B1277736
CAS RN: 23328-88-3
M. Wt: 161 g/mol
InChI Key: AYQISCMXBQVMSY-UHFFFAOYSA-N
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Description

2-Bromo-4-methyl-1H-imidazole is a derivative of imidazole, a heterocyclic compound featuring a five-membered ring of two nitrogen atoms at non-adjacent positions. The presence of a bromine atom at the second position and a methyl group at the fourth position distinguishes it from other imidazole derivatives. This compound is of interest due to its potential applications in pharmaceuticals, agrochemicals, and as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of this compound and its derivatives can be achieved through various methods. One approach involves the use of Brønsted acidic ionic liquids as catalysts for the one-pot synthesis of substituted imidazoles under thermal solvent-free conditions, which offers excellent yields . Another method employs a Sandmeyer type reaction where 2-mercapto-1-methyl-imidazoline is converted into 2-bromo-1-methyl-imidazole in the presence of copper(I) bromide, with the product isolated as a tetranuclear Cu(II) cluster . Additionally, a one-pot, four-component synthesis has been described, utilizing 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions to afford functionalized imidazoles .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a bromine atom and a methyl group attached to the imidazole ring. The structure of related imidazole derivatives has been studied using various techniques such as X-ray diffraction, which provides detailed information on the arrangement of atoms within the crystal . Additionally, molecular modeling and ab initio calculations can offer insights into the stability of the molecule and the nature of intramolecular interactions .

Chemical Reactions Analysis

Imidazole derivatives, including this compound, can participate in a variety of chemical reactions. For instance, the bromination of imidazole complexes has been explored, with studies on the synthesis, structure, and reactivity of bromoimidazole complexes of pentaamminecobalt(III) . These reactions can lead to the formation of various substituted imidazole compounds with potential applications in different fields.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the presence of the bromine and methyl substituents on the imidazole ring. These properties can be analyzed through techniques such as IR, Mass, NMR, and elemental analysis . The compound's reactivity, stability, and interactions with other molecules can be further understood through computational studies, including density functional theory (DFT) calculations and molecular electrostatic surface analysis . Additionally, the antimycotic properties of related imidazole derivatives have been investigated, demonstrating the biological relevance of these compounds .

Scientific Research Applications

Chemical Synthesis Applications

  • Synthesis of Imidazole Derivatives

    Lobana et al. (2011) described a Sandmeyer type reaction for brominating 2-mercapto-1-methyl-imidazoline into 2-bromo-1-methyl-imidazole in the presence of copper(I) bromide. This process involves extruding sulfur as sulfate and oxidizing Cu(I) to Cu(II), highlighting a method for preparing imidazole derivatives (Lobana, Sultana, & Butcher, 2011).

  • Lithiation and Synthesis of Marine Alkaloids

    Ohta et al. (1994) investigated the lithiation of the 4-position of the 1-methyl-1H-imidazole ring, demonstrating a method to synthesize biologically interesting marine alkaloids (Ohta, Yamamoto, Kawasaki, Yamashita, Nagashima, & Yoshikawa, 1994).

  • Creation of Cytotoxic Derivatives

    Bellina et al. (2008) detailed the synthesis of 1-methyl-1H-imidazoles with potential cytotoxic properties against human tumor cell lines, involving a Pd-catalyzed direct C-5 arylation of commercially available 1-methyl-1H-imidazole with aryl bromides (Bellina, Cauteruccio, Fiore, & Rossi, 2008).

Material Science and Polymer Chemistry

  • Polymer Modification

    Yuan et al. (2011) transformed commercially available 1,2-PB into a reactive intermediate through bromination. This brominated polymer, after being substituted by 1-methyl imidazole, resulted in the formation of polyelectrolyte copolymers with various applications in stabilizing heterophase polymerization of styrene and ionic conducting properties (Yuan, Ten Brummelhuis, Junginger, Xie, Lu, Taubert, & Schlaad, 2011).

  • Thermochemical Properties Study

    Emel’yanenko et al. (2017) examined the thermochemical properties of different 1-(R-phenyl)-1H-imidazoles, including those with 2-bromo and 4-bromo substituents, for applications in various fields by measuring their vapor pressures and standard enthalpies of vaporization (Emel’yanenko, Kaliner, Strassner, & Verevkin, 2017).

properties

IUPAC Name

2-bromo-5-methyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2/c1-3-2-6-4(5)7-3/h2H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQISCMXBQVMSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428400
Record name 2-BROMO-4-METHYL-1H-IMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23328-88-3
Record name 2-Bromo-4-methylimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23328-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-BROMO-4-METHYL-1H-IMIDAZOLE
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URL https://comptox.epa.gov/dashboard/DTXSID80428400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4-methyl-1H-imidazole
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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